tert-butyl ((1H-indol-2-yl)methyl)carbamate
Overview
Description
Tert-butyl ((1H-indol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indoles with Oxygen-Bearing Substituents
This compound is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, which is a key process in organic chemistry (Kondo, Kojima, & Sakamoto, 1997).
Catalysis in Oxidation of Alcohols
A derivative, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols without affecting non-allylic alcohols (Shen et al., 2012).
Use in Diels-Alder Reactions
Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is utilized in Diels-Alder reactions and for preparing hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Potential as α Secretase Inhibitor
Tert-Butyl-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate has potential as a novel α secretase inhibitor, indicating its significance in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in compounds like omisertinib (AZD9291), used in pharmacology (Zhao, Guo, Lan, & Xu, 2017).
Inhibitor for Staphylococcus aureus NorA Efflux Pump
Tert-butyl (2(3hydroxyureido)2(1Hindol-3yl)ethyl)carbamate is a new antibacterial compound, not toxic for human cells, and specifically inhibits the Staphylococcus aureus NorA efflux pump (Héquet et al., 2014).
Chiral Amino Carbonyl Synthesis
Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is used in asymmetric mannich reactions for synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Functionalized Carbamates Synthesis
It is involved in reactions leading to functionalized carbamates, essential in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Cytotoxic Activity Against Carcinoma Cell Lines
Jaspine B, an intermediate of tert-butyl derivatives, shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Deprotection in Organic Synthesis
Aqueous phosphoric acid effectively deprotects tert-butyl carbamates, a vital step in organic synthesis while preserving stereochemical integrity (Li et al., 2006).
Properties
IUPAC Name |
tert-butyl N-(1H-indol-2-ylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-9-11-8-10-6-4-5-7-12(10)16-11/h4-8,16H,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMWTQKNPSEQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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